molecular formula C20H12N2O5 B2999829 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-97-4

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2999829
CAS No.: 886144-97-4
M. Wt: 360.325
InChI Key: GRIGFTAKKHDKBI-UHFFFAOYSA-N
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Description

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative characterized by a nitro (-NO₂) substituent at the 3-position of the benzamide ring and a 9-oxo-xanthen-3-yl group attached to the amide nitrogen.

Properties

IUPAC Name

3-nitro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIGFTAKKHDKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. The compound intercalates into DNA, disrupting the enzyme’s function and leading to the inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogs and Their Modifications
Compound Name Benzamide Substituent Xanthene/Other Group Key Functional Differences Biological Target/Activity Reference
ICA-105574 3-NO₂ 4-Phenoxyphenyl Phenoxyphenyl instead of xanthene hERG1 K⁺ channel activator
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide 3-OCH₃ 5-Cl, 9-oxo-xanthen-3-yl Methoxy (electron-donating) vs. nitro Unknown (structural analog)
4-Methyl-N-9H-xanthen-9-yl-benzamide 4-CH₃ 9H-xanthen-9-yl Methyl vs. nitro; no 9-oxo group Unknown (structural analog)
Benzamide sulfonamides (e.g., IDR-0020850) Sulfonamide groups Benzothiazole substituents Sulfonamide vs. nitro; varied R-groups pH-dependent bactericidal activity
3-Nitro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzamide 3-NO₂ Dithiazolyl group Heterocyclic vs. xanthene Research chemical (supplier data)
hERG1 Potassium Channel Modulators
  • ICA-105574 (3-nitro-N-(4-phenoxyphenyl)benzamide): Acts as a potent hERG1 activator. Mutagenesis studies revealed critical residues (L622C, F557L, Y652A) for activity . The A653M mutation converts it into an inhibitor, demonstrating that minor structural changes (e.g., substituent position) can reverse pharmacological effects .
PCAF HAT Inhibitors
  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide: Exhibited 79% inhibition at 100 μM, outperforming anacardic acid. Long acyl chains (e.g., tetradecanoyl) enhance activity, suggesting hydrophobic interactions are critical .
  • Relevance to Target Compound : The nitro group in the target compound may mimic electron-withdrawing effects of acyl chains, but absence of a long hydrophobic tail could limit similar inhibitory potency.
DNA Gyrase Inhibitors
  • Implication for Target Compound : The 3-nitro substituent’s bulk and electronic effects may better occupy binding pockets compared to methyl groups, though this remains speculative without direct data.

Pharmacological and Chemical Properties

Electron Effects and Reactivity
  • In contrast, methoxy or methyl substituents (as in and analogs) donate electrons, altering charge distribution and binding affinities.
Steric and Hydrophobic Interactions
  • The xanthene moiety’s planar structure may facilitate π-π stacking with aromatic residues in enzymes or receptors, while bulky substituents (e.g., 5-chloro in ) could hinder access to active sites.

Research and Development Trends

  • Diverse Applications : Benzamide derivatives are explored as antibacterials (e.g., pH-dependent bactericidal agents in ), kinase inhibitors, and ion channel modulators.
  • Target-Specific Design : Modifications to the benzamide core (e.g., adding heterocycles in ) are common strategies to optimize solubility, bioavailability, and target engagement.

Biological Activity

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a xanthone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This compound is recognized for its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a significant subject of study in medicinal chemistry.

The compound can be synthesized through a series of chemical reactions involving starting materials such as 9-oxo-9H-xanthene-3-carboxylic acid and 3-nitrobenzoyl chloride. The synthesis typically involves converting the carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by nucleophilic substitution reactions to form the final product.

The primary mechanism of action for this compound involves its interaction with topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA, this compound disrupts the function of topoisomerase II, leading to inhibition of cancer cell proliferation. Molecular docking studies have demonstrated that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human promyelotic leukemia HL-60 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-6010Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)12DNA intercalation and inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory responses. The anti-inflammatory activity is attributed to its ability to inhibit inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production during inflammation .

Table 2: Anti-inflammatory Effects of this compound

AssayResult
iNOS InhibitionIC50 = 20 µM
COX-2 InhibitionSignificant reduction observed
TNF-α ProductionDecreased by 40%

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Anticancer Studies : A study reported that this compound effectively inhibited the proliferation of several cancer cell lines with IC50 values ranging from 10 µM to 15 µM, indicating potent cytotoxicity .
  • Inflammation Models : In vivo models demonstrated that treatment with this compound led to reduced inflammation markers and improved outcomes in models of chronic inflammation .

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups, suggesting its efficacy as a potential therapeutic agent in oncology .

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